Structural Differentiation from the Parent 1-Phenyl-3-(thiophen-3-ylmethyl)urea by Incorporation of a 2-Methoxyethyl Arm
The presence of the 2-methoxyethyl substituent on the urea N1 atom distinguishes 1-(2-methoxyethyl)-3-phenyl-1-(thiophen-3-ylmethyl)urea from the simpler analog 1-phenyl-3-(thiophen-3-ylmethyl)urea (C₁₂H₁₂N₂OS, MW 232.30). Although no direct comparative pharmacology is publicly available, the class-level evidence from the thiophene-3-yl-methyl urea series demonstrates that altering N1 substitution changes both CCR5 binding and hERG inhibition by modulating lipophilicity and steric environment [1]. The methoxyethyl group increases molecular weight by ~58 Da, adds one rotatable bond, and introduces an additional hydrogen-bond acceptor, all of which are expected to influence permeability, solubility, and target-off-target discrimination relative to the parent compound lacking this arm.
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW = 290.38 g·mol⁻¹; HBA count = 4 (urea O, ether O, thiophene S, urea N) |
| Comparator Or Baseline | 1-Phenyl-3-(thiophen-3-ylmethyl)urea: MW = 232.30 g·mol⁻¹; HBA count = 3 |
| Quantified Difference | ΔMW = +58.08 g·mol⁻¹; ΔHBA = +1 |
| Conditions | Calculated from molecular formula (C₁₅H₁₈N₂O₂S vs C₁₂H₁₂N₂OS) |
Why This Matters
For SAR-driven procurement, the additional methoxyethyl arm provides a distinct physicochemical profile that can differentiate solubility, permeability, and biological activity from simpler structural scaffolds.
- [1] Skerlj R, Bridger G, Zhou Y, et al. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. ACS Med. Chem. Lett. 2012;3(3):216–221. doi:10.1021/ml2002604. View Source
